molecular formula C18H10Br2 B14774572 5,12-Dibromonaphthacene

5,12-Dibromonaphthacene

Cat. No.: B14774572
M. Wt: 386.1 g/mol
InChI Key: ZIPSLVVWQHJNPR-UHFFFAOYSA-N
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Description

5,12-Dibromotetracene is an organic compound with the molecular formula C18H10Br2. It belongs to the class of tetracenes, which are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings. The compound is characterized by the presence of two bromine atoms at the 5 and 12 positions of the tetracene backbone. This modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,12-Dibromotetracene can be synthesized through the bromination of tetracene. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in a solvent such as chloroform or dimethylformamide (DMF) at elevated temperatures. For example, a solution of NBS in DMF can be added to a stirred solution of tetracene in chloroform, and the mixture is heated to around 60°C for several hours .

Industrial Production Methods

While specific industrial production methods for 5,12-dibromotetracene are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5,12-Dibromotetracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

    Debromination: Metal catalysts like palladium or nickel can facilitate the removal of bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended polycyclic aromatic hydrocarbons, while debromination can regenerate the parent tetracene molecule.

Mechanism of Action

The mechanism by which 5,12-dibromotetracene exerts its effects is primarily related to its electronic structure. The bromine atoms influence the electron density distribution within the tetracene backbone, affecting its reactivity and interaction with other molecules. In optoelectronic applications, the compound’s ability to participate in charge transfer processes is crucial. The molecular targets and pathways involved include interactions with metal surfaces and the formation of organometallic complexes .

Comparison with Similar Compounds

Similar Compounds

    Tetracene: The parent compound without bromine substitution.

    5,11-Dibromotetracene: A similar compound with bromine atoms at different positions.

    Pentacene: An extended acene with five fused benzene rings.

Uniqueness

5,12-Dibromotetracene is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic properties .

Properties

Molecular Formula

C18H10Br2

Molecular Weight

386.1 g/mol

IUPAC Name

5,12-dibromotetracene

InChI

InChI=1S/C18H10Br2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H

InChI Key

ZIPSLVVWQHJNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3Br)Br

Origin of Product

United States

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